2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the methoxyphenyl group may contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
- The unique combination of the methoxyphenyl and trifluoromethyl groups in the pyrimidine ring, along with the sulfanyl and acetamide functionalities, distinguishes this compound from other similar derivatives. This structural uniqueness may contribute to its specific bioactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H16F3N3O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H16F3N3O2S/c1-3-8-21-15(24)10-26-16-22-13(9-14(23-16)17(18,19)20)11-4-6-12(25-2)7-5-11/h3-7,9H,1,8,10H2,2H3,(H,21,24) |
InChI Key |
YQORPFADPAMREZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC=C)C(F)(F)F |
Origin of Product |
United States |
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